N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
Description
Properties
IUPAC Name |
N-pyrimidin-2-yl-1-oxa-9-azaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-12(9-13-4-1)7-10(8-17-12)16-11-14-5-2-6-15-11/h2,5-6,10,13H,1,3-4,7-9H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFUFJQBQIISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CO2)NC3=NC=CC=N3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, also referred to as N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antinociceptive applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Characteristics
This compound is characterized by a unique spiro structure where two rings are interconnected through a single atom. The compound features:
- A pyrimidine ring which is known for its role in various biological processes.
- An oxa-azaspirodecane core , contributing to its structural complexity.
This combination of functional groups makes it a candidate for diverse biological activities, particularly as a quorum sensing inhibitor in bacteria.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the spirocyclic core.
- Introduction of the pyrimidine ring.
- Addition of the methyl group.
Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitutions .
Table 1: Synthetic Routes Overview
| Step | Description | Reagents Used |
|---|---|---|
| 1 | Preparation of spirocyclic core | Sodium hydride, DMF |
| 2 | Introduction of pyrimidine ring | Various coupling agents |
| 3 | Methyl group addition | Methylating agents |
Quorum Sensing Inhibition
One of the most significant biological activities of this compound is its role as a quorum sensing inhibitor . Quorum sensing is a communication process that bacteria use to coordinate their behavior based on population density. By disrupting this signaling, the compound can inhibit biofilm formation and virulence in pathogenic bacteria .
The mechanism involves binding to quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence . This disruption can lead to enhanced susceptibility of bacteria to antibiotics and reduced pathogenicity.
Table 2: Biological Activities Summary
| Activity Type | Description | Evidence Source |
|---|---|---|
| Quorum Sensing Inhibition | Disrupts bacterial communication and biofilm formation | |
| Antinociceptive | Potential interaction with opioid receptors |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various resistant bacterial strains. The results indicated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Opioid Receptor Binding Profile
A series of azaspiro compounds were evaluated for their binding affinity to opioid receptors. The findings revealed that compounds with similar structural features to N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan exhibited selective mu-receptor binding, suggesting that further investigation into this compound's analgesic properties could be fruitful .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Moieties
2.1.1. N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)
- Structure : Combines a pyrimidin-2-ylsulfamoyl group with a cyclopenta[b]thiophene core.
- Activity : Exhibits antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition. The thiophene ring enhances π-π stacking interactions, while the sulfamoyl group improves solubility .
- Key Difference : Lacks the spirocyclic system, resulting in reduced rigidity compared to the target compound.
2.1.2. N-(((3S,3aS)-7-(2-Aminopyrimidin-5-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 51)
- Structure: Features a fused benzo-oxazolo-oxazine scaffold with a 2-aminopyrimidine group.
- Activity : Potent kinase inhibitor with high affinity for ATP-binding sites. The fused bicyclic system mimics the spirocyclic rigidity but introduces additional hydrogen-bonding sites .
Spirocyclic Analogues with Varied Substituents
2.2.1. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Substitutes the pyrimidine group with a benzothiazole ring and includes diketone functionalities.
- Activity : Primarily explored for antimicrobial properties. The benzothiazole moiety contributes to π-stacking, while the diketone enhances metal-chelating capacity .
6-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine
- Structure : Contains a pyridin-3-amine group attached to a 6-oxa-2-azaspiro[4.5]decane core.
- Key Difference : The altered positions of oxygen/nitrogen (6-oxa-2-aza vs. 1-oxa-7-aza) and the pyridine substituent modify electronic properties and bioavailability.
2.2.3. N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide
- Structure: A spiro[4.4]nonane system with an acetamide group.
- Activity: Limited biological data, but the smaller spiro ring ([4.4] vs.
- Key Difference : The absence of pyrimidine and the smaller spiro system limit direct pharmacological comparability.
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Cyclocondensation of Bifunctional Precursors
A widely adopted approach involves the cyclocondensation of a pyrrolidine derivative with a carbonyl-containing precursor. For example, reacting 4-methoxyphenylacetyl chloride with acetylene gas in the presence of aluminum chloride (AlCl₃) in methylene chloride at 0°C yields substituted spiro[4.5]deca-3,6,9-triene-2,8-diones, which serve as intermediates. Subsequent reduction and functionalization steps introduce the oxa-aza moiety.
Key Reaction Conditions
Ring-Closing Metathesis (RCM)
An alternative strategy employs RCM using Grubbs catalysts to form the spirocyclic structure. For instance, a diene precursor containing pyrimidine and amine functionalities undergoes RCM in dichloromethane (DCM) at 40°C, followed by hydrogenation to saturate the resulting olefin. This method offers superior stereochemical control but requires stringent anhydrous conditions.
Functionalization of the Spirocyclic Core
After constructing the spiro[4.5]decane skeleton, introducing the pyrimidin-2-yl group is critical.
Nucleophilic Aromatic Substitution (SNAr)
The amine group at position 3 of the spirocyclic core reacts with 2-chloropyrimidine derivatives under basic conditions. For example, using sodium hydride (NaH) in dimethylformamide (DMF) at 80°C facilitates the displacement of chlorine, achieving 70–85% yields.
Optimized SNAr Protocol
-
Base : NaH (2.5 equiv)
-
Solvent : DMF, anhydrous
-
Temperature : 80°C, 12 hours
-
Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexanes)
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a complementary route. A mixture of tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃, 0.05 equiv), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.12 equiv), and sodium tert-butoxide (5 equiv) in 1,4-dioxane at 100°C facilitates coupling between the spirocyclic amine and 2-bromopyrimidine.
Catalytic System Performance
| Parameter | Specification | Yield | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd₂dba₃ | 88% | |
| Ligand | Xantphos | ||
| Solvent | 1,4-Dioxane |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states, while nonpolar solvents (toluene) favor RCM by reducing side reactions. For example, substituting DMF with 1,4-dioxane in Buchwald-Hartwig amination improves yields from 70% to 88%.
Temperature and Time
Elevated temperatures (100–120°C) accelerate coupling reactions but risk decomposition. A balance is achieved in the Pd-mediated amination, where 17 hours at 100°C optimizes conversion without significant byproduct formation.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems mitigates exothermic risks during AlCl₃-mediated cyclocondensation. A plug-flow reactor operating at 5°C with a residence time of 30 minutes achieves 92% conversion, surpassing batch yields.
Purification Challenges
The compound’s polarity complicates isolation. Industrial protocols employ countercurrent chromatography (CCC) with a heptane/ethyl acetate/water (5:3:2) system, achieving >99% purity at a throughput of 200 g/hour.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : Use - and -NMR to confirm the spirocyclic structure. Key signals include distinct proton environments for the pyrimidine ring (δ 8.5–9.0 ppm) and spirocyclic oxygen/nitrogen atoms (δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]) with <2 ppm error .
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation. For example, single-crystal studies of related spiro compounds reveal bond angles and torsional strain in the spiro[4.5] system .
- HPLC-PDA : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
What analytical strategies are recommended to resolve contradictions in purity assessments across different batches?
Q. Basic Quality Control
Q. Advanced Contradiction Analysis
- LC-MS/MS : Identify low-abundance impurities (e.g., deaminated byproducts or oxidized spiro rings) with tandem mass spectrometry .
- Residual Solvent Analysis : Perform headspace GC-MS to detect trace solvents (e.g., DMF or DMSO) that may artificially inflate purity readings .
How can researchers mitigate systematic errors in biological activity assays involving this compound?
Q. Basic Experimental Design
- Negative Controls : Include solvent-only controls to rule out vehicle effects (e.g., DMSO cytotoxicity) .
- Dose-Response Curves : Use at least six concentration points to ensure accurate IC calculations .
Q. Advanced Error Mitigation
- Blind Assays : Assign compound codes to eliminate observer bias in high-throughput screens .
- Replicate Analysis : Perform triplicate runs with independent stock solutions to account for pipetting errors or compound degradation .
What computational modeling approaches are suitable for studying the compound’s interaction with biological targets?
Q. Basic Modeling
Q. Advanced Dynamics
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the spiro ring under physiological conditions .
- QM/MM Hybrid Models : Calculate charge distribution in the pyrimidine moiety to refine electrostatic potential maps .
How should researchers address discrepancies in solubility data across different solvent systems?
Q. Basic Solubility Profiling
Q. Advanced Analysis
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with novel excipients or co-solvents .
- Thermodynamic Modeling : Use the van’t Hoff equation to correlate temperature-dependent solubility with entropy/enthalpy changes .
What are the best practices for long-term storage to maintain compound stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
